molecular formula C21H17N3O4 B2947121 (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide CAS No. 2321338-30-9

(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide

Cat. No.: B2947121
CAS No.: 2321338-30-9
M. Wt: 375.384
InChI Key: DZXJBSHUPOFZPT-FLFQWRMESA-N
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Description

(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a chromene backbone, an imino group, and various functional groups such as an acetyl group, a cyanophenyl group, and an ethoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Backbone: The chromene backbone can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Imino Group: The imino group is introduced by reacting the chromene derivative with an appropriate amine, such as 4-cyanophenylamine, under dehydrating conditions to form the imine linkage.

    Acetylation: The acetyl group is added via acetylation using acetic anhydride in the presence of a base like pyridine.

    Ethoxylation: The ethoxy group is introduced through an etherification reaction, typically using ethyl iodide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products would include various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific enzymes, potentially leading to the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential anti-inflammatory and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments due to its chromene backbone.

Mechanism of Action

The mechanism by which (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved could include inhibition of inflammatory mediators or disruption of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-acetyl-6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-cyanophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide
  • (2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide

Uniqueness

Compared to these similar compounds, (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-acetyl-2-(4-cyanophenyl)imino-7-ethoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-3-27-17-9-6-15-10-18(20(26)23-13(2)25)21(28-19(15)11-17)24-16-7-4-14(12-22)5-8-16/h4-11H,3H2,1-2H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXJBSHUPOFZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C#N)O2)C(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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